1-(3-Nitrophenyl)-3-(2,4,4-trimethylpentan-2-yl)urea
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Overview
Description
1-(3-Nitrophenyl)-3-(2,4,4-trimethylpentan-2-yl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a nitrophenyl group and a trimethylpentan-2-yl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Nitrophenyl)-3-(2,4,4-trimethylpentan-2-yl)urea can be synthesized through the reaction of 3-nitroaniline with 2,4,4-trimethylpentan-2-yl isocyanate. The reaction typically occurs under mild conditions, with the use of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure efficient and scalable production. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Nitrophenyl)-3-(2,4,4-trimethylpentan-2-yl)urea can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed:
Reduction: 1-(3-Aminophenyl)-3-(2,4,4-trimethylpentan-2-yl)urea.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-nitroaniline and 2,4,4-trimethylpentan-2-amine.
Scientific Research Applications
1-(3-Nitrophenyl)-3-(2,4,4-trimethylpentan-2-yl)urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as a precursor for the preparation of various derivatives with potential biological activity.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies. Its structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity. Research is ongoing to determine its efficacy and safety in medical applications.
Industry: Utilized in the development of specialty chemicals and materials. Its unique structure may impart desirable properties to polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3-nitrophenyl)-3-(2,4,4-trimethylpentan-2-yl)urea depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The nitrophenyl group can participate in electron transfer reactions, while the urea moiety can form hydrogen bonds with target molecules. These interactions can affect the function of proteins and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
1-(3-Nitrophenyl)-3-(2,4,4-trimethylpentan-2-yl)urea can be compared with other similar compounds, such as:
1-(3-Nitrophenyl)-3-(2,4,4-trimethylpentan-2-yl)thiourea: Similar structure but with a thiourea moiety instead of a urea moiety. This compound may exhibit different reactivity and biological activity.
1-(3-Nitrophenyl)-3-(2,4,4-trimethylpentan-2-yl)carbamate: Contains a carbamate group instead of a urea group. This structural difference can influence its chemical and biological properties.
1-(3-Nitrophenyl)-3-(2,4,4-trimethylpentan-2-yl)amide: Features an amide group in place of the urea group. The amide functionality can alter its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(3-nitrophenyl)-3-(2,4,4-trimethylpentan-2-yl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-14(2,3)10-15(4,5)17-13(19)16-11-7-6-8-12(9-11)18(20)21/h6-9H,10H2,1-5H3,(H2,16,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPQMELRBPBHBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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